zinc;hexane;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc hexane bromide, with the chemical formula Zn(C6H14)Br2, is a coordination compound. It exists in two crystal structures: hexagonal and tetragonal. In the hexagonal structure, zinc occupies octahedral sites between layers of bromine atoms, while in the tetragonal structure, it is tetrahedrally coordinated. The compound can form dihydrate and trihydrate, with melting points of 37°C and -5°C, respectively. Above 40°C, the anhydrous salt coexists with its aqueous solution .

Preparation Methods

Synthetic Routes: Zinc hexane bromide can be synthesized through various methods:

Precipitation from Solution: It precipitates from a 75°C water solution.

Reduction of Zinc in Hydrogen Atmosphere: Heating it in hydrogen gas leads to zinc reduction.

Reaction with Alkali Metals: It reacts vigorously with hot alkali metals.

Oxidation by Oxygen: At red-hot temperatures, oxygen converts it to bromine oxide.

Fluorination: Fluorine transforms it into zinc fluoride.

Chemical Reactions Analysis

Zinc hexane bromide undergoes several reactions:

Reduction: It can be reduced back to zinc in a hydrogen atmosphere.

Alkali Metal Reaction: Reacts violently with hot alkali metals.

Oxidation: Oxygen converts it to bromine oxide at high temperatures.

Fluorination: Fluorine converts it to zinc fluoride.

Scientific Research Applications

Zinc hexane bromide finds applications in:

Chemistry: Used as a reagent in organic synthesis.

Biology: Investigated for its biological activity.

Medicine: Studied for potential therapeutic effects.

Industry: Utilized in various industrial processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.

Comparison with Similar Compounds

Zinc hexane bromide stands out due to its unique crystal structures and reactivity. Similar compounds include other zinc halides (e.g., zinc chloride, zinc iodide) and related coordination complexes.

Remember that this information is based on existing knowledge, and ongoing research may reveal additional insights into zinc hexane bromide’s properties and applications

Properties

Molecular Formula |

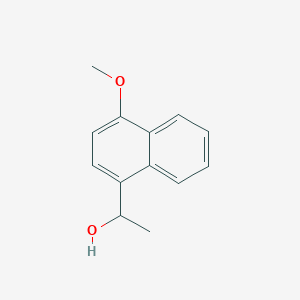

C6H13BrZn |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

zinc;hexane;bromide |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

OQVKRKNQBLNDDQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[CH-]C.[Zn+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)

![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)

![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)

![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)